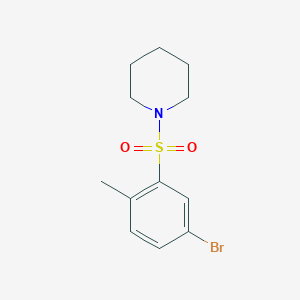

1-(5-Bromo-2-methylphenyl)sulfonylpiperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

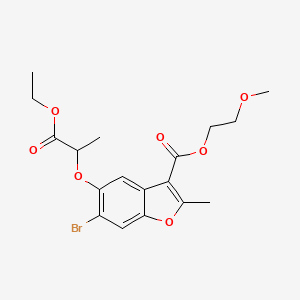

1-(5-Bromo-2-methylphenyl)sulfonylpiperidine is a chemical compound with the molecular formula C12H16BrNO2S . It has a molecular weight of 318.23 . This compound is typically in solid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16BrNO2S/c1-10-7-11(13)9-12(8-10)17(15,16)14-5-3-2-4-6-14/h7-9H,2-6H2,1H3 . This code provides a detailed description of the molecule’s structure, including the positions of the bromine, methyl, and sulfonyl groups.Physical and Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.Wissenschaftliche Forschungsanwendungen

Bromophenol Derivatives Research

- The study of bromophenol derivatives, including compounds similar in structure to 1-(5-Bromo-2-methylphenyl)sulfonylpiperidine, revealed their isolation from the red alga Rhodomela confervoides. These derivatives were analyzed using various spectroscopic methods, but they showed inactivity against several human cancer cell lines and microorganisms (Zhao et al., 2004).

Sulfonamide-derived Compounds

- Research on sulfonamide-derived ligands and their transition metal complexes, including compounds structurally related to this compound, highlighted their synthesis and characterization. These compounds demonstrated moderate to significant antibacterial activity and good antifungal activity against various strains (Chohan & Shad, 2011).

Antibodies for Sulfonamide Antibiotics

- The development of antibodies for a wide range of sulfonamide antibiotic congeners, akin to this compound, has been reported. These antibodies were utilized in a highly sensitive enzyme-linked immunosorbent assay (ELISA) for the analysis of milk samples (Adrián et al., 2009).

Synthesis of Sulfonamide-containing Derivatives

- A series of sulfonamide-containing derivatives, similar in function to this compound, were synthesized and evaluated for their ability to block cyclooxygenase-2 (COX-2) both in vitro and in vivo. This research led to the identification of celecoxib, a compound currently used for treating rheumatoid arthritis and osteoarthritis (Penning et al., 1997).

Antibacterial Evaluation of Sulfonamide Derivatives

- New sulfonamide derivatives, including structures similar to this compound, were synthesized and subjected to antibacterial evaluation. These compounds exhibited valuable antibacterial results, underscoring the potential medicinal applications of such molecules (Aziz‐ur‐Rehman et al., 2017).

Multi-Coupling Reagent Research

- Research into multi-coupling reagents included the study of compounds like 3-bromo-2-(tert-butylsulfonyl)-1-propene. These compounds can react with various electrophiles to yield highly functionalized sulfones, demonstrating the versatility of such reagents in synthetic chemistry (Auvray et al., 1985).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(5-bromo-2-methylphenyl)sulfonylpiperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2S/c1-10-5-6-11(13)9-12(10)17(15,16)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRBFAISHCPYJII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenyl)-5-(2,4-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3005388.png)

![Ethyl 1-(2-(2-(isopentylamino)-2-oxoethyl)-1-oxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate](/img/structure/B3005390.png)

![N-(5-chloro-2-methoxyphenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B3005396.png)

![Methyl 2-(6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3005399.png)

![6-(morpholinosulfonyl)-2-(4-vinylbenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3005400.png)

![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone](/img/structure/B3005401.png)

![N-(3,4-dimethoxyphenyl)-2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B3005405.png)